molecular formula C6H10O2 B11749474 4-Ethoxybut-3-EN-2-one

4-Ethoxybut-3-EN-2-one

Cat. No.: B11749474
M. Wt: 114.14 g/mol
InChI Key: ZUSVCKYTCMDOOP-SNAWJCMRSA-N
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Description

4-Ethoxybut-3-EN-2-one is an organic compound with the molecular formula C6H10O2 It is characterized by the presence of an ethoxy group attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxybut-3-EN-2-one typically involves the reaction of ethyl vinyl ether with a suitable acylating agent. One common method is the reaction of ethyl vinyl ether with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of this compound.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxybut-3-EN-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethoxybut-3-EN-2-one finds applications in several areas of scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 4-Ethoxybut-3-EN-2-one involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as an electrophile, participating in reactions with nucleophiles such as proteins and nucleic acids. These interactions can modulate enzyme activity, gene expression, and cellular signaling pathways.

Comparison with Similar Compounds

    4-Methoxybut-3-EN-2-one: Similar structure with a methoxy group instead of an ethoxy group.

    4-Propoxybut-3-EN-2-one: Contains a propoxy group in place of the ethoxy group.

    4-Butoxybut-3-EN-2-one: Features a butoxy group instead of the ethoxy group.

Uniqueness: 4-Ethoxybut-3-EN-2-one is unique due to its specific ethoxy substitution, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in synthesis and research.

Properties

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

(E)-4-ethoxybut-3-en-2-one

InChI

InChI=1S/C6H10O2/c1-3-8-5-4-6(2)7/h4-5H,3H2,1-2H3/b5-4+

InChI Key

ZUSVCKYTCMDOOP-SNAWJCMRSA-N

Isomeric SMILES

CCO/C=C/C(=O)C

Canonical SMILES

CCOC=CC(=O)C

Origin of Product

United States

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